molecular formula C27H34N6O10 B14803381 N,N'-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide

N,N'-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide

Cat. No.: B14803381
M. Wt: 602.6 g/mol
InChI Key: ZNTOMRIMWGQDLJ-UHFFFAOYSA-N
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Description

“N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” is a complex organic compound that belongs to the class of malonamide derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” typically involves multi-step organic reactions. The starting materials often include 2,2-dimethylmalonic acid, tert-butyl carbamate, and 4-nitrophenyl isocyanate. The reaction conditions may involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is common. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

“N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include amines, carboxylic acids, and substituted aromatic compounds. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Chemistry

In chemistry, “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a useful tool in biochemical studies.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” include other malonamide derivatives, such as:

  • N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-malonamide
  • N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylsuccinimide
  • N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylglutarimide

Uniqueness

The uniqueness of “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C27H34N6O10

Molecular Weight

602.6 g/mol

IUPAC Name

tert-butyl N-[2-[[2,2-dimethyl-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-nitroanilino]-3-oxopropanoyl]amino]-5-nitrophenyl]carbamate

InChI

InChI=1S/C27H34N6O10/c1-25(2,3)42-23(36)30-19-13-15(32(38)39)9-11-17(19)28-21(34)27(7,8)22(35)29-18-12-10-16(33(40)41)14-20(18)31-24(37)43-26(4,5)6/h9-14H,1-8H3,(H,28,34)(H,29,35)(H,30,36)(H,31,37)

InChI Key

ZNTOMRIMWGQDLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)(C)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

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